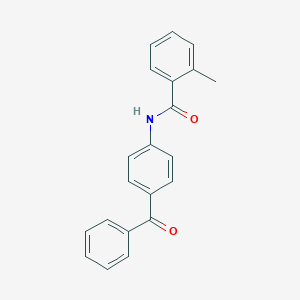

N-(4-benzoylphenyl)-2-methylbenzamide

Description

N-(4-Benzoylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a benzoyl group attached to the para position of the phenyl ring and a methyl substituent at the ortho position of the benzamide moiety. The benzoylphenyl group enhances π-π stacking interactions, while the methyl substituent may influence steric and electronic properties, affecting reactivity and binding affinities.

Properties

Molecular Formula |

C21H17NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C21H17NO2/c1-15-7-5-6-10-19(15)21(24)22-18-13-11-17(12-14-18)20(23)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24) |

InChI Key |

HIGOSEGHZJWKNV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(4-Benzoylphenyl)-2-chlorobenzamide (CAS: 316145-28-5)

- Structural Difference : The methyl group in N-(4-benzoylphenyl)-2-methylbenzamide is replaced with a chlorine atom.

- Impact : Chlorine, being electron-withdrawing, may reduce electron density on the aromatic ring compared to the electron-donating methyl group. This alteration could influence solubility, metabolic stability, and interactions with biological targets (e.g., enzymes or receptors) .

N-(4-Methoxyphenyl)-2-methylbenzamide

- Structural Difference : A methoxy group replaces the benzoyl moiety at the para position.

4-Amino-N-(4-amino-2-methoxyphenyl)benzamide

- Structural Difference: Incorporates amino and methoxy groups instead of benzoyl and methyl substituents.

- Impact: The amino groups introduce hydrogen-bonding sites, which could improve binding specificity in enzyme inhibition or receptor modulation .

Anthracene-Based Benzamide Derivatives

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- Structural Difference: The benzoylphenyl group is replaced with an anthraquinone system.

- Synthetic Efficiency: Synthesized via 2-methylbenzoyl chloride and 1-aminoanthraquinone with a 94% yield, outperforming coupling-agent methods (24% yield) .

- Functional Role: The anthraquinone moiety acts as an N,O-bidentate directing group, enabling γ-C-H bond functionalization in metal-catalyzed reactions. This contrasts with the benzoylphenyl group, which may favor different regioselectivity .

Maleimide Derivatives with Benzoylphenyl Groups

N-(4-Benzoylphenyl)maleimide (Series 7)

- Structural Difference : The benzamide core is replaced with a maleimide ring.

- Biological Activity : Substitutions on the benzoyl ring (e.g., pyridyl or thienyl) significantly enhance potency in cell-based assays. For example, 2-pyridyl substitution (compound 26n) showed superior activity compared to unsubstituted analogs .

- Comparison Insight : While the maleimide scaffold differs from benzamides, the benzoylphenyl group’s role in enhancing potency through aromatic interactions is consistent across both classes .

Halogenated Benzamides

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structural Difference : Contains bromo, nitro, and methoxy substituents.

- Crystallographic Data: Exhibits two molecules per asymmetric unit, with hydrogen-bonding networks distinct from this compound.

N-(4-Chlorophenyl)-2-hydroxybenzamide

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Anthracene-based benzamides achieve higher yields (94%) via acid chloride routes compared to coupling agents (24%), suggesting method-dependent optimization for similar compounds .

- Biological Potency : Substituents on the benzoyl ring (e.g., pyridyl in maleimides) enhance activity, emphasizing the importance of aromatic interactions in drug design .

- Electronic Effects: Electron-withdrawing groups (Cl, NO₂) improve stability but may reduce reactivity in certain synthetic pathways, whereas electron-donating groups (CH₃, OCH₃) enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.